molecular formula C23H15Cl2N3 B2504663 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-18-6

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2504663
CAS No.: 901006-18-6
M. Wt: 404.29
InChI Key: FBJTXRSGJYMVES-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of two chlorophenyl groups and a methyl group attached to a pyrazoloquinoline core

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl and methyl groups. Common reagents and conditions used in these reactions include:

    Starting Materials: 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 8-methylquinoline.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate the condensation and cyclization reactions.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    4-chlorophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate: This compound has a similar quinoline core but differs in the substitution pattern and functional groups.

    Methyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Another related compound with a quinoline core and chlorophenyl group, but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJTXRSGJYMVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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